

Spectroscopic Profile of 2-Chloro-L-phenylalanine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *2-chloro-L-phenylalanine hydrochloride*

CAS No.: 185030-83-5

Cat. No.: B575997

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for **2-chloro-L-phenylalanine hydrochloride**. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this halogenated amino acid. The guide emphasizes the causal relationships behind experimental choices and provides a framework for the structural elucidation of this compound, even in the absence of a complete public spectral database.

Introduction

2-Chloro-L-phenylalanine is a non-proteinogenic amino acid, a chlorinated derivative of the essential amino acid L-phenylalanine.[1] Its hydrochloride salt is of significant interest in various fields, including medicinal chemistry and metabolomics, where it can serve as an internal standard or a building block for novel therapeutic agents.[1] The introduction of a chlorine atom to the phenyl ring significantly alters the electronic properties and steric profile of the molecule compared to its parent amino acid, making detailed structural characterization paramount.

Spectroscopic techniques are indispensable for the unambiguous identification and purity assessment of such modified amino acids. This guide will provide a detailed examination of the expected NMR, IR, and MS data for **2-chloro-L-phenylalanine hydrochloride**. While

experimentally obtained spectra for this specific salt are not readily available in public repositories, this guide will present a robust, predicted spectroscopic profile based on the known effects of chlorination and protonation on the phenylalanine scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms. For **2-chloro-L-phenylalanine hydrochloride**, both ^1H and ^{13}C NMR are critical for confirming the identity and purity of the compound.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum of **2-chloro-L-phenylalanine hydrochloride** is expected to exhibit distinct signals for the aromatic, alpha-carbon, and beta-carbon protons. The presence of the electron-withdrawing chlorine atom on the phenyl ring and the protonation of the amino and carboxylic acid groups in the hydrochloride salt form will induce characteristic shifts in the proton resonances compared to native L-phenylalanine.

Table 1: Predicted ^1H NMR Chemical Shifts for **2-Chloro-L-phenylalanine Hydrochloride**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
Aromatic (H3-H6)	7.20 - 7.50	m	-
Alpha-H	~4.30	t	~6.5
Beta-H (diastereotopic)	~3.30 - 3.50	m	-
$-\text{NH}_3^+$	8.0 - 9.0	br s	-
$-\text{COOH}$	10.0 - 12.0	br s	-

Note: Predicted shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and concentration.

The aromatic protons are expected to appear as a complex multiplet in the downfield region due to the influence of the chlorine substituent. The alpha-proton will likely be a triplet due to coupling with the two beta-protons. The beta-protons are diastereotopic and will present as a multiplet. The acidic protons of the ammonium and carboxylic acid groups are expected to be broad singlets and may exchange with deuterium in deuterated solvents.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Chloro-L-phenylalanine Hydrochloride**

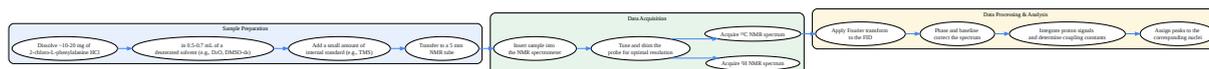
Carbon	Predicted Chemical Shift (δ , ppm)
Carbonyl (C=O)	~171
C1' (ipso-aromatic)	~135
C2' (Cl-substituted)	~133
C3', C4', C5', C6'	127 - 131
Alpha-C	~54
Beta-C	~37

Note: Predicted shifts are relative to a standard reference and can vary based on the solvent and concentration.

The carbonyl carbon is expected to be the most downfield signal. The aromatic carbons will have distinct shifts, with the carbon bearing the chlorine (C2') and the ipso-carbon (C1') being significantly affected. The alpha and beta carbons will also show characteristic resonances.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.



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Caption: Experimental workflow for NMR analysis.

Causality in Experimental Choices:

- **Solvent Selection:** The choice of deuterated solvent is critical. D₂O is a good choice for observing exchangeable protons, while DMSO-d₆ can provide better resolution for aromatic signals.
- **Internal Standard:** An internal standard like tetramethylsilane (TMS) provides a reference point (0 ppm) for accurate chemical shift determination.
- **Shimming:** This process optimizes the homogeneity of the magnetic field across the sample, leading to sharp, well-resolved peaks, which is essential for accurate coupling constant measurements.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present. For **2-chloro-L-phenylalanine hydrochloride**, the IR spectrum will be characterized by absorptions corresponding to the carboxylic acid, ammonium, and aromatic moieties.

Table 3: Predicted IR Absorption Frequencies for **2-Chloro-L-phenylalanine Hydrochloride**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (carboxylic acid)	2500 - 3300	Broad
N-H stretch (ammonium)	3000 - 3300	Strong, broad
C-H stretch (aromatic)	3000 - 3100	Medium
C=O stretch (carboxylic acid)	1700 - 1730	Strong
N-H bend (ammonium)	1500 - 1600	Medium
C=C stretch (aromatic)	1450 - 1600	Medium
C-Cl stretch	700 - 800	Strong

The broad O-H and N-H stretching bands are characteristic of the zwitterionic nature of the amino acid hydrochloride. The strong carbonyl absorption confirms the presence of the carboxylic acid. The C-Cl stretch provides direct evidence of the halogenation of the phenyl ring.

Experimental Protocol for IR Spectroscopy



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Caption: Experimental workflow for FTIR analysis.

Trustworthiness of the Protocol: The KBr pellet method is a well-established technique for solid-state IR spectroscopy, minimizing solvent interference and providing a clear spectrum of the analyte. Acquiring a background spectrum is a critical self-validating step to subtract

atmospheric CO₂ and water vapor absorptions, ensuring the final spectrum is solely representative of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity.

Predicted Mass Spectrum

For **2-chloro-L-phenylalanine hydrochloride**, electrospray ionization (ESI) is a suitable technique. In positive ion mode, the expected molecular ion peak ($[M+H]^+$) would be at m/z 200.0473, corresponding to the protonated form of 2-chloro-L-phenylalanine.[2] The isotopic pattern of this peak, with a significant $M+2$ peak at approximately one-third the intensity of the M peak, is a hallmark of a monochlorinated compound.

Table 4: Predicted Key Fragments in the MS/MS Spectrum of $[M+H]^+$ of 2-Chloro-L-phenylalanine

m/z	Proposed Fragment Structure
183	$[M+H - NH_3]^+$
154	$[M+H - COOH - H]^+$
126	$[C_9H_7Cl]^+$ (chlorotropylium ion)

Data derived from MS/MS information available on PubChem for 2-chloro-L-phenylalanine.[2]

The fragmentation pattern provides further structural confirmation. Common losses include ammonia (NH₃) and the carboxylic group (COOH). The presence of the chlorotropylium ion is a strong indicator of the chlorinated benzyl moiety.

Experimental Protocol for Mass Spectrometry



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Caption: Experimental workflow for ESI-MS analysis.

Authoritative Grounding: The interpretation of fragmentation patterns is based on well-established principles of mass spectrometry. The predicted fragments for 2-chloro-L-phenylalanine are consistent with the fragmentation behavior of similar amino acid derivatives. [3][4]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic framework for the characterization of **2-chloro-L-phenylalanine hydrochloride**. The provided tables of expected chemical shifts and absorption frequencies, along with detailed experimental protocols and their underlying rationale, offer a robust starting point for researchers working with this compound. While direct experimental data remains the gold standard, this guide equips scientists with the necessary knowledge to confidently acquire, interpret, and validate the spectroscopic data for this important halogenated amino acid.

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